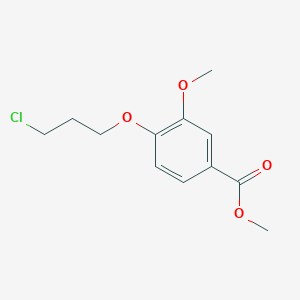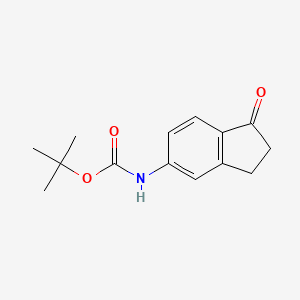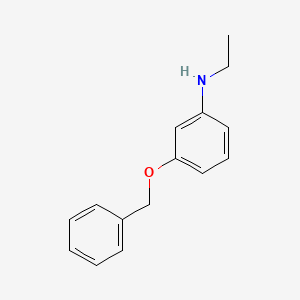
3-(Benzyloxy)-N-ethylaniline
Overview
Description
3-(Benzyloxy)-N-ethylaniline: is an organic compound that belongs to the class of aniline derivatives It features a benzyloxy group attached to the third position of the benzene ring and an ethyl group attached to the nitrogen atom of the aniline
Mechanism of Action
Target of Action
Similar compounds have been used in the suzuki–miyaura cross-coupling reaction , which is a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
Benzylic compounds are known to be activated towards free radical attack . This activation is due to the adjacent aromatic ring, which enhances the reactivity of benzylic halides in SN1, SN2, and E1 reactions .
Biochemical Pathways
Benzylic compounds are known to undergo oxidative degradation . This process is usually carried out by hot acidic permanganate solutions .
Result of Action
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially result in various molecular and cellular effects.
Action Environment
The suzuki–miyaura cross-coupling reaction, in which similar compounds are used, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the action, efficacy, and stability of 3-(Benzyloxy)-N-ethylaniline may also be influenced by similar environmental factors.
Biochemical Analysis
Biochemical Properties
These reactions could potentially involve various enzymes, proteins, and other biomolecules, leading to complex interactions .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzylic compounds are known to undergo reactions at the benzylic position, which could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 3-(Benzyloxy)-N-ethylaniline in animal models have not been reported . Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Benzylic compounds can undergo various reactions, potentially interacting with various enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-N-ethylaniline can be achieved through several methods. One common approach involves the reaction of 3-nitroaniline with benzyl alcohol in the presence of a catalyst to form 3-(benzyloxy)aniline. This intermediate is then subjected to reduction using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Benzyloxy)-N-ethylaniline can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used for reduction reactions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives with different functional groups.
Scientific Research Applications
Chemistry: 3-(Benzyloxy)-N-ethylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of aniline derivatives on biological systems. It may also be used in the development of new pharmaceuticals and bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable compound for various industrial applications.
Comparison with Similar Compounds
3-(Benzyloxy)aniline: Lacks the ethyl group on the nitrogen atom.
N-ethyl-3-methoxyaniline: Features a methoxy group instead of a benzyloxy group.
3-(Benzyloxy)-N-methylaniline: Contains a methyl group instead of an ethyl group on the nitrogen atom.
Uniqueness: 3-(Benzyloxy)-N-ethylaniline is unique due to the presence of both the benzyloxy group and the ethyl group on the aniline nitrogen. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-ethyl-3-phenylmethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-16-14-9-6-10-15(11-14)17-12-13-7-4-3-5-8-13/h3-11,16H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANGZIZOSJVYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-6-(3-methylbutyl)-5-sulfanylidene-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3081842.png)
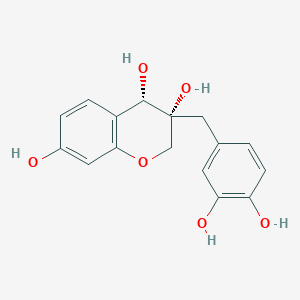
![4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine](/img/structure/B3081850.png)
![3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3081858.png)
![methyl (1R,3S)-7-methoxy-1-(2-methyl-2-(phenylthio)propyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3081867.png)

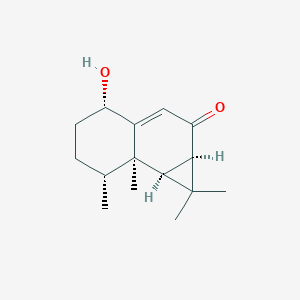
![4-(4-Fluorophenyl)-1-[(5-methoxy-4,6-dimethyl-pyridin-2-yl)methyl]-1H-1,2,3-triazol-5-amine](/img/structure/B3081899.png)
![Imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride](/img/structure/B3081904.png)
![2-(4-methylbenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3081913.png)


